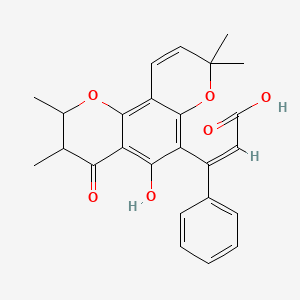

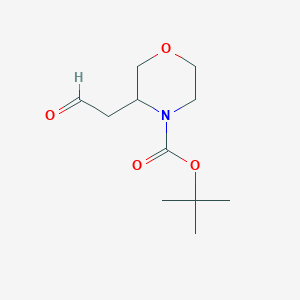

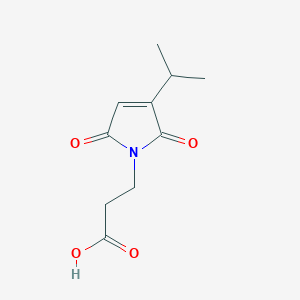

![molecular formula C7H7N3O B1499447 Imidazo[1,2-a]pyrazine-2-methanol CAS No. 87597-28-2](/img/structure/B1499447.png)

Imidazo[1,2-a]pyrazine-2-methanol

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various biologically active compounds due to its reactivity and multifarious biological activity .

Synthesis Analysis

Imidazo[1,2-a]pyrazine can be synthesized using different methods. One efficient method involves the use of iodine-catalyzed reactions . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition .

Molecular Structure Analysis

The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations . The different conformations were stabilized by hydrogen bonds, such as OH⋯N, ArH⋯N, and ArH⋯ArH .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various chemical reactions, including radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Applications De Recherche Scientifique

Versatility in Synthesis and Biological Applications

Imidazo[1,2-a]pyrazine-2-methanol serves as a versatile scaffold in organic synthesis and drug development. The compound's reactivity and its role in multifarious biological applications have been the subject of extensive research. Studies highlight the compound's significant potential in creating new synthetic methods and its varied biological activity, which is influenced by the pattern and position of substitution on the molecule. This makes it a valuable compound for future scientific and medicinal advancements (Goel, Luxami, & Paul, 2015).

Therapeutic Potential and Drug Development

This compound has shown promise in the realm of therapeutic drug development, particularly as an inhibitor of Aurora kinases, which are essential for cell division and have been implicated in cancer progression. The compound has been utilized to create potent inhibitors with substantial efficacy in human tumor xenograft mouse models, demonstrating its significant potential in cancer therapy (Yu et al., 2010).

Advancements in Oral Bioavailability

The modification and enhancement of the compound's structure have led to improved oral bioavailability, making it a more practical option for oral dosing in therapeutic settings. These advancements not only highlight the compound's flexibility in drug formulation but also its potential for more accessible and patient-friendly therapeutic applications (Yu et al., 2018).

Structural Activity Relationship (SAR) and Cancer Therapy

This compound has been foundational in designing novel inhibitors targeting cancer cell lines. The compound's ability to be modified and its cytotoxic effects on various cancer cell types underline its significance in developing new, more effective cancer therapies (Myadaraboina et al., 2010).

Potential in Anti-Inflammatory and Antioxidant Therapy

The compound's derivatives have been explored for their anti-inflammatory and antioxidant properties. These studies have opened new avenues for the compound's application in treating conditions associated with oxidative stress and inflammation, further underscoring its versatility and potential in medicinal chemistry (Prashanthi et al., 2016).

Orientations Futures

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity suggest that it could be used for future developments in the field of organic synthesis and drug development .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives have been reported to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), human skin cancer (A375), and breast cancer (MCF-7) cells .

Mode of Action

It is known that the compound interacts with cancer cells, leading to changes that inhibit their growth and proliferation . The compound may also interact with specific proteins or enzymes within the cancer cells, altering their function and leading to cell death .

Pharmacokinetics

The compound’s anticancer activity suggests that it is able to reach its target cells and exert its effects

Result of Action

The result of Imidazo[1,2-a]pyrazin-2-ylmethanol’s action is the inhibition of cancer cell growth and proliferation. In vitro experimental results have shown that the compound exhibits significant anticancer activities, with promising results against various types of cancer cells .

Action Environment

The action of Imidazo[1,2-a]pyrazin-2-ylmethanol can be influenced by various environmental factors. For instance, the presence of other compounds or drugs may affect its efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHGROLXDKZFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658259 | |

| Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87597-28-2 | |

| Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

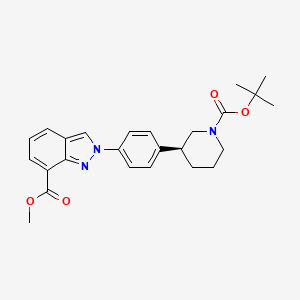

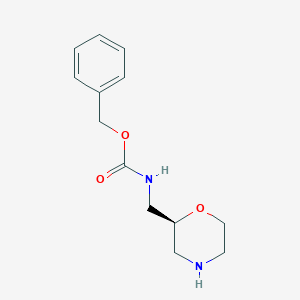

![(1S,3S,4S,5S)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1499374.png)

![6-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499387.png)